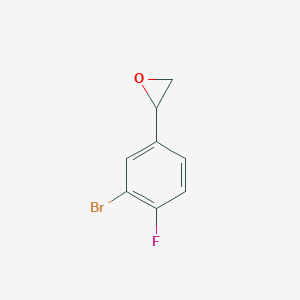

2-(3-Bromo-4-fluorophenyl)oxirane

Description

General Overview of Oxiranes as Reactive Intermediates in Organic Synthesis

Oxiranes, also known as epoxides, are a class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. fiveable.meontosight.ai This inherent ring strain makes them highly reactive and susceptible to ring-opening reactions initiated by a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity is the cornerstone of their utility as versatile intermediates in organic synthesis, enabling the construction of complex molecules. fiveable.meyoutube.com The transformation of alkenes into oxiranes, a process known as epoxidation, is a fundamental reaction in organic chemistry, often employing peroxyacids as the oxidizing agent. youtube.comorganic-chemistry.org The subsequent ring-opening of these epoxides can proceed under both acidic and basic conditions, leading to the formation of 1,2-diols and other valuable difunctionalized compounds. masterorganicchemistry.com

Importance of Halogenated Phenyl Moieties in Chemical Scaffolds

The incorporation of halogen atoms, particularly on a phenyl ring, is a widely utilized strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and metabolic stability. researchgate.net The introduction of halogens can alter a compound's lipophilicity, which affects its ability to cross cell membranes, and can also introduce specific, directional interactions known as halogen bonds. researchgate.netacs.org These bonds, formed between a halogen atom and an electron-rich donor, are increasingly recognized for their role in improving ligand-protein binding affinity and selectivity. acs.orgnih.gov Furthermore, aryl halides are pivotal building blocks in synthetic chemistry, readily participating in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Rationale for Research on 2-(3-Bromo-4-fluorophenyl)oxirane

The compound this compound is a subject of growing interest due to the unique combination of a reactive oxirane ring and a disubstituted halogenated phenyl group. The presence of both bromine and fluorine atoms on the aromatic ring offers multiple points for synthetic modification and allows for the nuanced tuning of the molecule's electronic properties. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding interactions. dntb.gov.ua The epoxide functional group provides a site for a variety of nucleophilic attacks, leading to a diverse array of potential products. nih.gov This trifecta of reactive sites—the oxirane ring, the bromo group, and the fluoro group—positions this compound as a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.

Chemical Properties and Synthesis of this compound

The investigation into this compound has yielded important data regarding its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| CAS Number | 1486225-67-5 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

| Table 1: Physicochemical Properties of this compound. americanelements.com |

The synthesis of aryl-substituted oxiranes can be achieved through several established methods. A common approach involves the epoxidation of the corresponding styrene (B11656) derivative. For instance, the synthesis of similar compounds like 2-(4-bromophenyl)oxirane (B1330174) and 2-(4-fluorophenyl)oxirane (B101943) often starts from their respective styrene precursors. sigmaaldrich.comsigmaaldrich.com Another prevalent method is the reaction of an α-halo ketone with a reducing agent, or the Darzens condensation of a ketone or aldehyde with an α-haloester.

A plausible synthetic route to this compound could involve the initial synthesis of 1-bromo-2-fluoro-4-vinylbenzene. This intermediate could then be subjected to epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired product. Alternatively, the synthesis could proceed via the formation of a bromohydrin from the corresponding styrene, followed by an intramolecular Williamson ether synthesis by treatment with a base. masterorganicchemistry.com

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring carbons and the potential for the halogenated phenyl ring to undergo further transformations.

Ring-Opening Reactions

The epoxide ring is highly susceptible to nucleophilic attack, which can lead to the formation of a variety of functionalized products. The regioselectivity of the ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom of the oxirane ring (Sɴ2 mechanism). In contrast, under acidic conditions, the reaction proceeds through a carbocation-like transition state, and the nucleophile attacks the more substituted benzylic carbon. nih.gov

For example, reaction with water would yield the corresponding diol, while reaction with an amine would produce an amino alcohol. These products are valuable chiral building blocks in the synthesis of more complex molecules.

Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 3-position of the phenyl ring. This capability significantly expands the molecular diversity that can be accessed from this single precursor.

Research and Development

The unique structural features of this compound make it a valuable intermediate in drug discovery and materials science. The ability to perform selective transformations on both the oxirane ring and the aromatic ring allows for the creation of libraries of diverse compounds for biological screening. The presence of the fluorine atom is known to often enhance the metabolic stability and binding affinity of drug candidates. dntb.gov.ua Therefore, derivatives of this compound are promising candidates for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGYLSAJXQGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Pathways of 2 3 Bromo 4 Fluorophenyl Oxirane

Oxirane Ring-Opening Reactions

The high ring strain of the oxirane, a combination of angle and torsional strain, is the primary driver for its reactivity, even though an alkoxide is typically a poor leaving group. chemistrysteps.com Ring-opening can be initiated by both nucleophilic and electrophilic species, with the reaction mechanism and regioselectivity being highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic attack on the oxirane ring is a common and synthetically useful transformation. beilstein-journals.org The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. chemistrysteps.com Subsequent protonation yields the final product. masterorganicchemistry.com

Grignard reagents are effective carbon nucleophiles for opening the oxirane ring of 2-(3-bromo-4-fluorophenyl)oxirane. masterorganicchemistry.comlibretexts.org This reaction proceeds through an S(_N)2 mechanism, where the Grignard reagent attacks one of the epoxide carbons, forming a new carbon-carbon bond. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol. masterorganicchemistry.com The reaction with ethylene (B1197577) oxide, for instance, is a useful method for extending a carbon chain by two atoms and forming a primary alcohol. pressbooks.pub

Acetylide anions, another class of carbon nucleophiles, also react with epoxides in an S(_N)2 fashion. masterorganicchemistry.comlibretexts.org The acetylide attacks the less substituted carbon of the epoxide, leading to ring-opening and the formation of a new carbon-carbon bond. masterorganicchemistry.com

While specific examples involving this compound are not detailed in the provided search results, the general reactivity of epoxides with heteroatom nucleophiles is well-established. For instance, amines can act as nucleophiles to open the epoxide ring, a reaction that is synthetically important for creating amino alcohols. libretexts.orgnih.gov Similarly, thiols can be employed as nucleophiles. beilstein-journals.org

The reaction of epoxides with hydroxide (B78521) ions, an oxygen nucleophile, under basic conditions leads to the formation of 1,2-diols through an S(_N)2 mechanism. libretexts.org The hydroxide attacks the less substituted carbon, and subsequent protonation of the alkoxide intermediate yields the diol. libretexts.org

The regioselectivity of nucleophilic attack on unsymmetrical epoxides like this compound is a critical aspect of their reactivity. Under basic or neutral conditions, the reaction typically follows an S(_N)2 pathway, and the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.orglibretexts.org This is due to the steric hindrance posed by substituents on the epoxide ring.

In the case of this compound, the two carbons of the oxirane ring are not equivalent. One is a secondary benzylic carbon, and the other is a primary carbon. Therefore, under basic conditions, nucleophilic attack is expected to occur predominantly at the less substituted primary carbon.

However, under acidic conditions, the regioselectivity can be altered. The reaction proceeds through a mechanism with significant S(_N)1 character, where the nucleophile attacks the more substituted carbon atom. libretexts.orglibretexts.org This is because the protonated epoxide can better stabilize a partial positive charge on the more substituted carbon.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Epoxides

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack |

| Basic/Neutral | S(_N)2 | Less substituted carbon masterorganicchemistry.comlibretexts.orglibretexts.org |

| Acidic | S(_N)1-like | More substituted carbon libretexts.orglibretexts.org |

This table summarizes the general principles of regioselectivity in epoxide ring-opening reactions.

Under acidic conditions, the epoxide oxygen of this compound can be protonated, making it a better leaving group and activating the ring towards nucleophilic attack. libretexts.org This acid-catalyzed ring-opening can proceed with a mechanism that has both S(_N)1 and S(_N)2 characteristics. libretexts.org The nucleophile attacks the protonated epoxide, leading to the formation of a halohydrin if a hydrogen halide is used, or a diol if aqueous acid is used. pressbooks.pub

The regiochemistry of acid-catalyzed opening depends on the substitution pattern of the epoxide. pressbooks.pub For epoxides with primary and secondary carbons, the attack is primarily at the less substituted site, resembling an S(_N)2 reaction. pressbooks.pub However, if one of the carbons is tertiary, the attack occurs at the more substituted carbon, indicating S(_N)1-like character. pressbooks.pub

Catalytic methods can be employed to facilitate the ring-opening of epoxides. For instance, acid catalysis is a common approach to activate the epoxide for nucleophilic attack. libretexts.org Research has also explored the use of other catalysts for ring expansion reactions, which can be considered a form of ring-opening followed by rearrangement. rsc.orgnih.gov

Catalytic Approaches to Ring Opening

Copper-Catalyzed Transformations

Copper-catalyzed reactions are valuable for the regioselective ring-opening of epoxides, enabling the formation of carbon-carbon bonds. acs.orgrsc.org The addition of Grignard reagents in the presence of a copper catalyst is a common method for this transformation. acs.orgacs.org For instance, the reaction of vinylmagnesium chloride with an epoxide in the presence of copper iodide can yield the desired alcohol product. acs.org The choice of copper catalyst and reaction conditions, such as the mode of addition, can significantly impact the product distribution and minimize the formation of byproducts. acs.org

In a general sense, copper-catalyzed cross-coupling reactions of epoxides with organoboron compounds, such as gem-diborylmethane, have been developed to produce γ-hydroxyl boronic esters. rsc.org These reactions are effective for a range of aliphatic and aromatic epoxides. rsc.org While direct studies on this compound are not prevalent, the established reactivity of similar epoxides suggests its potential to undergo analogous transformations.

Table 1: Examples of Copper-Catalyzed Epoxide Ring-Opening Reactions

| Epoxide Substrate | Reagent | Catalyst | Product Type | Reference |

| Benzyl-(S)-glycidyl ether | Vinylmagnesium chloride | Copper(I) iodide | Enantiomerically pure alcohol | acs.org |

| 2-(Phenoxymethyl)oxirane | gem-Diborylmethane | Copper catalyst | γ-Pinacolboronate alcohol | rsc.org |

| Vinyl epoxides | Arylboronates | Copper(I) iodide | (E)-Aryl-substituted homoallylic alcohols | rsc.org |

Palladium-Catalyzed C-C and C-X Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. libretexts.orgnobelprize.org These reactions typically involve an aryl or vinyl halide, which can react with various organometallic reagents. libretexts.orgacs.org Given the presence of a bromo-substituted aromatic ring, this compound is a suitable substrate for such transformations.

The reactivity order for halogens in these couplings is generally I > Br > OTf >> Cl > F, making the bromo group on the phenyl ring the primary site for palladium-catalyzed reactions. libretexts.org Common palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Stille, Negishi, and Heck couplings. libretexts.orgrsc.org These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of complex molecules. nobelprize.org For example, the Suzuki coupling reaction between an aryl bromide and an organoboron compound is a widely used method for creating biaryl structures. rsc.orgnih.gov While direct examples with this compound are scarce, the extensive literature on palladium-catalyzed reactions of aryl bromides provides a strong basis for predicting its reactivity. libretexts.orgnobelprize.orgrsc.org

Furthermore, palladium catalysts can also be involved in the activation of strained ring systems, including epoxides, leading to C-C bond cleavage and subsequent functionalization. chemrxiv.orgacs.org

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | libretexts.orgnih.gov |

| Stille Coupling | Organostannanes | C-C | libretexts.orgrsc.org |

| Negishi Coupling | Organozinc compounds | C-C | libretexts.orgnobelprize.org |

| Heck Reaction | Alkenes | C-C | nobelprize.orgrsc.org |

| Buchwald-Hartwig Amination | Amines | C-N | labxing.com |

Role of Lewis Acids in Activation

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack. thieme-connect.comacs.orgacs.org By coordinating to the oxygen atom of the oxirane, the Lewis acid increases the electrophilicity of the ring carbons, facilitating ring-opening. acs.orgresearchgate.net This activation allows for reactions to proceed under milder conditions and with a broader range of nucleophiles. thieme-connect.com

A variety of transition metal-based Lewis acids, such as tin, cobalt, and nickel salts, have been shown to effectively catalyze the ring-opening of epoxides with amines to produce β-amino alcohols. thieme-connect.com The catalytic activity is often dependent on the specific Lewis acid and reaction conditions. thieme-connect.com Computational studies on cyclohexene (B86901) oxide have shown that the reaction barrier for Lewis acid-catalyzed ring-opening decreases with stronger Lewis acids. acs.orgacs.org Frustrated Lewis pairs (FLPs) have also been employed to mediate the ring-opening of epoxides, proceeding through activation of the epoxide by the Lewis acidic moiety. researchgate.net

The regioselectivity of the ring-opening is influenced by the nature of the Lewis acid and the substrate. researchgate.net In the case of unsymmetrical epoxides like this compound, the nucleophile can attack either of the two distinct carbon atoms of the epoxide ring.

Influence of Solvent Systems on Ring Opening (e.g., Fluorinated Alcohols)

The choice of solvent can significantly influence the outcome of epoxide ring-opening reactions. arkat-usa.orgresearchgate.net Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful promoters for these transformations. arkat-usa.orgresearchgate.net These solvents can enhance the electrophilicity of the epoxide through hydrogen bonding, thereby activating the ring for nucleophilic attack, even by weak nucleophiles, often without the need for a catalyst. arkat-usa.orgresearchgate.net

The use of fluorinated alcohols can lead to greater reaction efficiency and milder reaction conditions compared to traditional methods. arkat-usa.org For example, they have been successfully employed in the synthesis of substituted tetrahydrofurans through the addition of electron-rich alkenes to epoxides. researchgate.net The unique properties of fluorinated alcohols make them distinct from their non-fluorinated counterparts in promoting these reactions. researchgate.net While specific studies on this compound in fluorinated alcohols are not widely reported, the general principles suggest that these solvents could be highly effective for its ring-opening reactions.

Reactions Involving Aromatic Substituents

The bromo and fluoro groups on the phenyl ring of this compound offer further opportunities for chemical modification, allowing for the introduction of diverse functionalities.

Transformations of Bromo and Fluoro Groups

The bromo and fluoro substituents on the aromatic ring exhibit distinct reactivities. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making the bromo group more susceptible to transformation, particularly through transition metal-catalyzed cross-coupling reactions as previously discussed (see Section 3.1.3.2). nih.gov

The fluoro group is generally much less reactive in these types of reactions. libretexts.org However, under specific conditions, such as nucleophilic aromatic substitution (SNAr), the fluoro group can be displaced. SNAr reactions are typically favored when the aromatic ring is activated by electron-withdrawing groups. nih.gov Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution enabled by organic photoredox catalysis. nih.gov

Transformations involving bromine trifluoride have been used to create highly fluorinated and brominated aromatic compounds. capes.gov.br Additionally, direct aromatic bromination can be achieved using reagents like bromine fluoride (B91410) without a Friedel-Crafts catalyst. acs.org

Aromatic Functionalization Reactions

Beyond the direct transformation of the existing halogen substituents, the aromatic ring of this compound can undergo further functionalization. Electrophilic aromatic substitution reactions, such as nitration or acylation, could potentially introduce new substituents onto the ring, with the positions of substitution being directed by the existing bromo, fluoro, and oxirane groups.

Furthermore, the bromo substituent can be utilized in Ullmann coupling reactions to form carbon-nitrogen bonds, as demonstrated in the post-functionalization of bromo-substituted polymers. mdpi.com This provides a pathway for amination of the aromatic ring. While specific examples involving this compound are limited, the principles of aromatic functionalization are well-established and applicable to this molecule. acs.orgmdpi.com

Reduction and Oxidation of the Oxirane Moiety

The oxirane ring of this compound is readily susceptible to both reduction and oxidation (hydrolysis), leading to the formation of valuable synthetic intermediates such as alcohols and diols.

The reduction of aryl-substituted epoxides like this compound typically proceeds via catalytic hydrogenation to yield the corresponding 2-phenylethanol (B73330) derivative. This transformation involves the cleavage of a carbon-oxygen bond within the epoxide ring and the addition of hydrogen. The regioselectivity of this reduction is a critical aspect, with the potential to form either a primary or a secondary alcohol.

In the case of styrene (B11656) oxides, catalytic hydrogenation using supported platinum group metal catalysts, such as palladium on carbon (Pd/C), is a common and effective method. google.comcsmcri.res.in The reaction is typically carried out in a solvent like an alcohol under a hydrogen atmosphere. google.com The presence of a basic promoter can enhance the selectivity towards the formation of the 2-arylethanol. google.com For this compound, this would result in the formation of 2-(3-bromo-4-fluorophenyl)ethan-1-ol. The alternative product, 1-(3-bromo-4-fluorophenyl)ethan-1-ol, is generally a minor product under these conditions.

The general reaction scheme for the catalytic hydrogenation of a styrene oxide derivative is presented below:

Table 1: General Conditions for Catalytic Hydrogenation of Styrene Oxides

| Catalyst | Promoter | Solvent | Temperature (°C) | Hydrogen Pressure (psig) | Primary Product |

| Supported Platinum Group Metals (e.g., Pd/C) | Organic or Inorganic Base | Alcohol | 40-120 | 50-800 | 2-Aryl-1-ethanol |

Data based on general findings for styrene oxide hydrogenation. google.com

It is important to note that other reducing agents and catalytic systems can also be employed, potentially altering the regiochemical outcome. For instance, certain hydride reagents might favor attack at the more sterically accessible carbon, leading to different product distributions.

The hydrolysis of the oxirane ring in this compound leads to the formation of the corresponding 1,2-diol, specifically 1-(3-bromo-4-fluorophenyl)ethane-1,2-diol. This reaction can be catalyzed by either acid or base, with the stereochemical outcome being a key consideration.

Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. libretexts.org For aryl-substituted epoxides, the attack of water typically occurs at the benzylic carbon, which can better stabilize the developing positive charge in the transition state. This results in the formation of a trans-1,2-diol due to the SN2-like backside attack of the nucleophile. libretexts.org

The acid-catalyzed hydrolysis can be represented by the following general mechanism:

Table 2: Conditions for Acid-Catalyzed Hydrolysis of Aryl Epoxides

| Catalyst | Nucleophile | Solvent | Product Stereochemistry |

| Mineral Acid (e.g., H₂SO₄, HClO₄) | Water | Aqueous | trans |

| Chiral Phosphoric Acid | Water | Organic (e.g., CH₂Cl₂) | Enantioselective |

Data based on general findings for aryl epoxide hydrolysis. libretexts.orgacs.org

Recent advancements have shown that chiral phosphoric acids can catalyze the hydrolytic kinetic resolution of racemic terminal epoxides, providing access to enantioenriched diols and unreacted epoxides. acs.org

Rearrangement Reactions and Isomerization Pathways

The strained epoxide ring of this compound can undergo rearrangement reactions to form isomeric carbonyl compounds. These transformations are often catalyzed by Lewis acids or enzymes and proceed through a carbocation-like intermediate.

A prominent reaction in this class is the Meinwald rearrangement, which involves the isomerization of an epoxide to a ketone or an aldehyde. For aryl-substituted epoxides like this compound, this rearrangement typically yields the corresponding phenylacetaldehyde (B1677652) derivative. nih.govnih.gov This reaction is effectively catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). core.ac.uk The reaction proceeds through a putative intermediate where the Lewis acid coordinates to the epoxide oxygen, facilitating the cleavage of the C-O bond and a subsequent 1,2-hydride shift.

Enzymatic catalysis of this rearrangement is also well-established. Styrene oxide isomerase (SOI) is an enzyme that specifically catalyzes the Meinwald rearrangement of aryl epoxides to the corresponding aldehydes. nih.govnih.govresearchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions. acs.org

The general scheme for the Lewis acid-catalyzed rearrangement is as follows:

Table 3: Conditions for Lewis Acid-Catalyzed Rearrangement of Styrene Oxides

| Catalyst | Solvent | Product |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic (e.g., Ether) | Arylacetaldehyde |

| Styrene Oxide Isomerase (enzyme) | Aqueous Buffer | Arylacetaldehyde |

Data based on general findings for styrene oxide rearrangements. nih.govcore.ac.uk

These rearrangement pathways provide a valuable route to aldehydes, which are versatile intermediates in organic synthesis.

Applications of 2 3 Bromo 4 Fluorophenyl Oxirane As a Key Synthetic Building Block

Construction of Complex Organic Molecules

Epoxides, or oxiranes, are highly valuable three-membered ring systems in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening reactions. The reaction of an epoxide with a nucleophile can introduce a 1,2-bifunctionalized unit, a common structural feature in many complex natural products and pharmaceutical agents.

For 2-(3-bromo-4-fluorophenyl)oxirane, the epoxide ring can be opened by a wide array of nucleophiles, such as amines, alcohols, thiols, and carbanions. This ring-opening typically occurs via an SN2 mechanism, leading to predictable stereochemical outcomes, which is crucial in the construction of complex molecules with defined stereocenters. While specific examples utilizing this compound are scarce, the general reactivity pattern of similar epoxides suggests its utility as a versatile building block.

Precursor for Chiral Scaffolds in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral epoxides are particularly valuable as they can be converted into a variety of chiral diols, amino alcohols, and other important scaffolds. While specific methods for the asymmetric synthesis or resolution of this compound are not detailed in the available literature, the existence of commercial sources for chiral isomers of related bromofluorophenyl oxiranes suggests that such syntheses are feasible.

Once obtained in a chiral form, (R)- or (S)-2-(3-bromo-4-fluorophenyl)oxirane would serve as a powerful precursor. The stereospecificity of epoxide ring-opening reactions ensures that the chirality of the epoxide is transferred to the product, allowing for the synthesis of optically active downstream products. For instance, reaction with an amine would yield a chiral 1-amino-2-hydroxyethylbenzene derivative, a common structural motif in pharmacologically active compounds.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Oxirane Formation and Transformation

The formation of the oxirane ring in 2-(3-Bromo-4-fluorophenyl)oxirane can be achieved through several established synthetic routes. A common method is the epoxidation of the corresponding styrene (B11656), 3-bromo-4-fluorostyrene. This reaction typically involves an electrophilic attack on the alkene's double bond by a peroxy acid, proceeding through a concerted "butterfly" transition state. Alternatively, the Darzens condensation, involving the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with an α-haloester in the presence of a base, could be employed to form a related glycidic ester that can be converted to the desired oxirane.

The transformations of this compound are characteristic of epoxides and are dominated by ring-opening reactions. These reactions can be initiated by either nucleophiles or electrophiles. Under nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism. The nucleophile preferentially attacks one of the two carbon atoms of the oxirane ring, leading to the opening of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the attack is likely to occur at the less substituted carbon atom.

Acid-catalyzed ring-opening involves the protonation of the oxirane oxygen, which enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack leads to the formation of a diol or other substituted products, with the regioselectivity depending on the stability of the resulting carbocation-like transition state.

Computational Modeling of Reactivity and Selectivity

Computational modeling offers a microscopic view of the factors governing the reactivity and selectivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of chemical reactions. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to model the transition states of its formation and ring-opening reactions. ajchem-a.comajchem-a.com By calculating the activation energies for different pathways, the most likely reaction mechanism and the factors controlling regioselectivity and stereoselectivity can be determined. For instance, DFT can be used to compare the energy barriers for nucleophilic attack at the two different oxirane carbons, thereby predicting the major product of the ring-opening reaction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E(\text{gap}) = E(\text{LUMO}) - E(_\text{HOMO})) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyloxirane. The distribution of these orbitals is also key; the LUMO is likely to be localized on the oxirane ring, indicating that this is the site for nucleophilic attack.

Table 1: Calculated Frontier Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| E(\text{HOMO}) | Negative Value | Electron-donating ability |

| E(\text{LUMO}) | Negative Value | Electron-accepting ability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ajchem-a.com

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the oxirane ring, making it a prime target for protonation and electrophilic attack. researchgate.net The hydrogen atoms would exhibit positive potential. The aromatic ring would show a complex potential distribution due to the competing electron-withdrawing effects of the bromine and fluorine substituents.

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl ring to the oxirane ring. Computational studies can quantify the energy barrier for this rotation, identifying the most stable (lowest energy) conformation. The molecule possesses a chiral center at the substituted carbon of the oxirane ring, meaning it can exist as two enantiomers: (R)-2-(3-Bromo-4-fluorophenyl)oxirane and (S)-2-(3-Bromo-4-fluorophenyl)oxirane. nih.gov

Stereochemical control is a critical aspect of its synthesis and reactions. Asymmetric epoxidation methods can be used to selectively synthesize one enantiomer. In subsequent reactions, the stereochemistry of the starting material will dictate the stereochemistry of the product, particularly in S(_N)2-type ring-opening reactions which proceed with an inversion of configuration at the attacked carbon.

Theoretical Predictions of Electronic Structure and Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Table 2: Computed Properties and Reactivity Descriptors for this compound

| Property/Descriptor | Predicted Value/Formula | Significance |

|---|---|---|

| Molecular Weight | 217.03 g/mol nih.gov | Physical property of the molecule. |

| Exact Mass | 215.95861 Da nih.gov | Precise mass used in mass spectrometry. |

| Ionization Potential (I) | -E(\text{HOMO}) | Energy required to remove an electron. |

| Electron Affinity (A) | -E(\text{LUMO}) | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

These theoretical predictions, derived from computational studies, provide a comprehensive framework for understanding and predicting the chemical behavior of this compound.

Spectroscopic Techniques for Mechanistic Interrogation (Excluding Basic Identification)

The elucidation of reaction mechanisms involving this compound necessitates the use of advanced spectroscopic techniques that can provide real-time information on the transformation of reactants into products, as well as the identification of transient intermediates. While techniques like mass spectrometry and X-ray crystallography provide valuable structural information, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in monitoring reaction kinetics and unraveling mechanistic pathways.

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining deep mechanistic insights into reactions involving this compound, going beyond simple structural confirmation. By monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify and characterize reactive intermediates, determine reaction kinetics, and probe the stereochemical outcome of transformations.

In a typical application, a reaction mixture can be analyzed at various time points to track the disappearance of the starting material and the appearance of the product. For instance, in the acid-catalyzed ring-opening of this compound with a nucleophile, the characteristic signals of the oxirane protons would decrease in intensity, while new signals corresponding to the ring-opened product would emerge.

Furthermore, specialized NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the formation of reaction intermediates and complexes in solution. By measuring the diffusion coefficients of different species, it is possible to distinguish between free molecules and those that are part of a larger assembly, providing valuable information about reaction mechanisms.

Table 1: Hypothetical ¹H NMR Data for Monitoring the Reaction of this compound with a Nucleophile

| Time (min) | Integral of Oxirane Proton Signal (δ 2.8 ppm) | Integral of Product Proton Signal (δ 4.2 ppm) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | 0.05 | 0.95 |

Infrared and Ultraviolet-Visible Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for real-time reaction monitoring due to their ability to provide information about changes in functional groups and electronic transitions, respectively. clairet.co.uk

Infrared Spectroscopy

Mid-infrared (FTIR) spectroscopy is a widely used tool for monitoring chemical reactions because it provides familiar chemical information. clairet.co.uk Changes in the IR spectrum over time can be interpreted as changes in functional groups, allowing for the understanding of the chemistry, derivation of reaction kinetics, and minimization or elimination of side reactions and by-products. clairet.co.uk For reactions involving this compound, the disappearance of the characteristic C-O-C stretching vibration of the oxirane ring (typically around 1250 cm⁻¹) can be monitored to follow the progress of the reaction. The appearance of new bands, such as a broad O-H stretch (around 3300 cm⁻¹) in the case of a ring-opening reaction with a nucleophile like water, would indicate the formation of the product.

Ultraviolet-Visible Spectroscopy

UV-Visible absorption spectroscopy is another effective technique for monitoring reactions, particularly when one or more of the species involved absorb in the UV-Visible region. spectroscopyonline.comthermofisher.com The absorbance measured is directly proportional to the concentration of a given reactant, product, or intermediate. spectroscopyonline.com This relationship, governed by the Beer-Lambert law, allows for the quantitative determination of reaction kinetics. thermofisher.comlibretexts.org For instance, if the product of a reaction involving this compound has a stronger chromophore than the reactant, the increase in absorbance at a specific wavelength can be used to monitor the reaction's progress.

Table 2: Hypothetical UV-Vis Absorbance Data for Monitoring the Formation of a Product from this compound

| Time (s) | Absorbance at λmax of Product (e.g., 280 nm) |

| 0 | 0.050 |

| 30 | 0.250 |

| 60 | 0.400 |

| 90 | 0.520 |

| 120 | 0.610 |

| 180 | 0.700 |

By analyzing the change in absorbance over time, the reaction rate and order can be determined, providing valuable mechanistic information. spectroscopyonline.comthermofisher.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of epoxides is a well-established field, yet there is always a drive for more sustainable, efficient, and selective methods. For a compound like 2-(3-bromo-4-fluorophenyl)oxirane, future research will likely focus on moving beyond traditional epoxidation reagents.

Current standard methods include the epoxidation of the corresponding styrene (B11656) (3-bromo-4-fluorostyrene) using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or the intramolecular cyclization of a corresponding halohydrin with a base. masterorganicchemistry.comlibretexts.orgyoutube.com While effective, these methods can generate significant waste.

Emerging research is geared towards catalytic systems that utilize greener oxidants. A key area of development is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces only water as a byproduct. organic-chemistry.org Catalytic systems involving manganese or tungsten have shown promise for such transformations. organic-chemistry.org Another sustainable approach is the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, which can facilitate epoxidation with H₂O₂ under mild conditions. organic-chemistry.org

| Synthetic Strategy | Reagents/Catalyst | Anticipated Advantages | Key Research Focus |

| Catalytic Oxidation | 3-bromo-4-fluorostyrene, H₂O₂, Manganese or Tungsten catalyst | Green oxidant (water byproduct), high atom economy | Catalyst efficiency, selectivity, and recyclability |

| Organocatalytic Epoxidation | 3-bromo-4-fluorostyrene, H₂O₂, 2,2,2-trifluoroacetophenone | Metal-free, mild conditions | Catalyst loading, reaction kinetics |

| Halohydrin Route | 3-bromo-4-fluoro-1-(2-halo-1-hydroxyethyl)benzene, Base | High yields, well-established | Development of catalytic enantioselective versions |

This table illustrates potential sustainable synthetic routes for this compound based on established methodologies for related compounds.

Exploration of Undiscovered Reactivity Profiles

The inherent ring strain of the epoxide ring in this compound makes it susceptible to ring-opening reactions with a wide array of nucleophiles. masterorganicchemistry.com The electronic nature of the substituted phenyl ring is expected to significantly influence the regioselectivity of these reactions. researchgate.netlibretexts.org

Future work will involve a systematic study of its reactions with carbon, nitrogen, oxygen, and sulfur-based nucleophiles under both basic and acidic conditions. rsc.orgmasterorganicchemistry.comkhanacademy.org Under basic or neutral conditions (S_N_2-type), nucleophilic attack is anticipated at the less sterically hindered benzylic carbon. libretexts.org Conversely, under acidic conditions, the reaction may proceed with more S_N_1 character, leading to preferential attack at the more substituted benzylic carbon that can better stabilize a partial positive charge. libretexts.org

A particularly interesting avenue is the reaction with fluoride (B91410) ions, which could provide a route to vicinal fluoro-bromo-functionalized compounds. rsc.org The interplay between the existing fluorine atom and the incoming nucleophile will be a key area of study.

| Nucleophile Type | Reaction Condition | Expected Major Regioisomer | Rationale |

| Strong Nucleophiles (e.g., RO⁻, CN⁻) | Basic/Neutral | Attack at the less substituted carbon | S_N_2 mechanism, sterically driven libretexts.orgmasterorganicchemistry.com |

| Weak Nucleophiles (e.g., H₂O, ROH) | Acidic (e.g., H₂SO₄) | Attack at the benzylic carbon | S_N_1-like mechanism, electronically driven libretexts.org |

| Organometallics (e.g., Grignard) | Aprotic | Attack at the less substituted carbon | S_N_2 mechanism masterorganicchemistry.com |

| Fluoride (e.g., TBAF) | Anhydrous | To be determined | Potential for complex regioselectivity rsc.org |

This table outlines the expected reactivity and regioselectivity of this compound with various nucleophiles.

Advanced Catalytic Systems for Enantioselective Transformations

The creation of chiral molecules is of paramount importance, particularly in medicinal chemistry. As this compound is chiral, developing methods for its enantioselective synthesis and subsequent enantioselective reactions is a major future direction.

For its synthesis, asymmetric epoxidation of 3-bromo-4-fluorostyrene using established catalytic systems like the Sharpless-Katsuki epoxidation (for allylic alcohols, if applicable) or Jacobsen-Katsuki epoxidation could be explored, although the latter is typically for cis-disubstituted and trisubstituted alkenes. organic-chemistry.org More modern approaches, such as using chiral N,N'-dioxide/Sc(III) complexes or engineered enzymes like P450 peroxygenases, which have shown high enantioselectivity for styrene derivatives, would be highly relevant. organic-chemistry.orgnih.gov

Furthermore, the enantioselective ring-opening (desymmetrization) of related meso-epoxides using chiral catalysts is a powerful strategy. researchgate.netorganicreactions.org Applying this concept to the racemic this compound in a kinetic resolution, where one enantiomer reacts faster than the other, could provide access to enantiomerically enriched epoxide and the corresponding ring-opened product. The use of enzymes like halohydrin dehalogenases, which can catalyze both the enantioselective formation and ring-opening of epoxides, presents a promising biocatalytic route. nih.gov

Application in the Synthesis of New Materials and Functional Molecules

The true value of a building block like this compound lies in its utility for constructing larger, more complex molecules with specific functions. Epoxides are well-known precursors to a variety of functionalized molecules, including important intermediates for natural product synthesis. rsc.org

The presence of fluorine is known to impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and hydrophobicity. researchgate.net Therefore, polymers derived from the ring-opening of this compound could lead to new materials for specialized coatings, electronic packaging, or low-dielectric-constant materials. researchgate.netnih.gov

In medicinal chemistry, the fluorinated phenyl and bromo-phenyl motifs are common in bioactive compounds. The epoxide functionality allows for the introduction of a variety of side chains, making it a versatile scaffold for the synthesis of libraries of potential drug candidates. For instance, the ring-opening with amines can lead to β-amino alcohols, a common structural motif in pharmaceuticals. The synthesis of fluorinated piperidines from epoxides is a testament to this potential. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. acs.org The synthesis of epoxides, often an exothermic process, can be made safer and more controllable in a flow reactor. rsc.orgmdpi.com The Mukaiyama epoxidation, for example, has been successfully implemented in a flow system, achieving high conversion and selectivity in minutes. rsc.org

Future research on this compound will undoubtedly leverage these technologies. The development of a continuous flow process for its synthesis would be a significant step towards its large-scale availability. syrris.com Furthermore, its subsequent reactions could be "telescoped" in a multi-step flow synthesis, where the crude product of one reaction is directly used as the substrate for the next, minimizing purification steps and solvent use. acs.org Automated synthesis platforms, which can perform numerous reactions in parallel, would be invaluable for rapidly exploring the reactivity profile of this epoxide with a wide range of nucleophiles and catalysts. nih.gov This high-throughput screening approach could accelerate the discovery of new reactions and applications for this promising chemical entity.

Q & A

Basic: What synthetic routes are available for 2-(3-Bromo-4-fluorophenyl)oxirane, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via epoxidation of 3-bromo-4-fluorostyrene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C . Alternatively, nucleophilic ring-opening of epichlorohydrin derivatives followed by halogenation may be employed. Key parameters include:

- Temperature control (exothermic reactions require cooling to minimize side products).

- Solvent choice (aprotic solvents like DCM enhance electrophilic reactivity).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide .

Yield optimization (typically 60–75%) requires careful monitoring of reaction progress via TLC or HPLC.

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : and NMR identify the epoxide ring (δ 3.5–4.5 ppm for CH groups) and substituents (fluorine coupling in NMR) .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and bond angles. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 246.97 for CHBrFO) .

Advanced: How do steric and electronic effects of the 3-bromo-4-fluorophenyl group influence the reactivity of the oxirane ring in nucleophilic additions?

Methodological Answer:

The electron-withdrawing bromine and fluorine substituents increase the electrophilicity of the epoxide, accelerating nucleophilic attacks (e.g., by amines or thiols). Steric hindrance from the ortho-bromo group directs nucleophiles to the less-hindered β-carbon of the oxirane.

Experimental design :

- Compare kinetics with analogs (e.g., 4-fluorophenyl oxirane) using stopped-flow UV-Vis spectroscopy.

- Computational modeling (DFT at B3LYP/6-31G* level) quantifies charge distribution and transition-state energies .

Contradictions in regioselectivity data may arise from solvent polarity; use low-polarity solvents (toluene) to minimize solvation effects .

Advanced: What strategies resolve discrepancies in reported crystallographic data for halogenated oxiranes, such as bond-length variations?

Methodological Answer:

Discrepancies often stem from differences in data quality (resolution, R-factor) or thermal motion. Mitigation strategies:

- Data reprocessing : Re-refine existing datasets using SHELXL with updated scattering factors .

- Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Comparative studies : Cross-validate with spectroscopic data (e.g., IR for epoxide ring strain) .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bromine atom may occupy hydrophobic pockets, while the epoxide serves as an electrophilic warhead .

- QSAR modeling : Train models on analogs (e.g., 4-bromophenyl oxiranes) to correlate substituent patterns with cytotoxicity .

- Metabolic stability assays : Simulate hepatic metabolism using human liver microsomes, tracking epoxide ring-opening via LC-MS .

Advanced: What experimental approaches validate the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

- Chiral HPLC : Monitor racemization using a Chiralpak IA column (hexane/isopropanol mobile phase) under acidic (pH 2), neutral, and basic (pH 10) conditions .

- Kinetic profiling : Measure half-life of enantiomers via circular dichroism (CD) spectroscopy.

- Control experiments : Compare with non-halogenated epoxides to isolate electronic vs. steric effects on stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.